tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-12-9-10(17)6-7-11(12)14(19)13-5-4-8-21-13/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNBJXZHERHRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate typically involves the reaction of 5-chloro-2-(oxolane-2-carbonyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (N-Boc) group is a common protecting group in organic synthesis. A mild and selective method for its deprotection involves oxalyl chloride in methanol .
Reaction Conditions :
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Reagents : 3 equivalents of oxalyl chloride in methanol.
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Yield : Good-to-excellent yields of deprotected amines.
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Advantages : Tolerates diverse functional groups and avoids harsh acidic conditions.
Table 1: Deprotection Reaction
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| N-Boc Deprotection | 3 eq oxalyl chloride, MeOH | Free amine (deprotected compound) |
Substitution Reactions at the Chlorophenyl Moiety
The 5-chloro-substituted phenyl ring in the compound enables nucleophilic aromatic substitution (SNAr) . This reaction is facilitated by electron-withdrawing groups (e.g., the oxolane-carbonyl moiety), which activate the aromatic ring toward nucleophilic attack.
Key Features :
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Nucleophiles : Amines, thiols, or other nucleophilic species.
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Conditions : Appropriate solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃, Cs₂CO₃).
Table 2: Substitution Reaction
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Nucleophile (e.g., NH₂⁻), base | Substituted phenyl derivative |
Curtius Rearrangement Pathways
While not directly demonstrated for this compound, Curtius rearrangement is a well-established method in carbamate chemistry. This reaction involves acyl azides rearranging to isocyanates, which can be trapped as carbamates. For structurally analogous compounds, the process includes:
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Formation of acyl azides using di-tert-butyl dicarbonate and sodium azide.
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Thermally induced rearrangement to isocyanates, followed by trapping with nucleophiles .
Table 3: Curtius Rearrangement
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Curtius Rearrangement | Di-tert-butyl dicarbonate, NaN₃, heat | Isocyanate intermediate |
Oxidation and Reduction
Though not explicitly detailed in the provided sources, carbamates generally undergo:
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Oxidation (e.g., KMnO₄) to form oxides or carboxylic acids.
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Reduction (e.g., LiAlH₄) to convert carbonyl groups to alcohols.
These reactions depend on the compound’s functional groups and reaction conditions.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate exhibit significant anti-inflammatory properties. In a study comparing various synthesized compounds, some derivatives showed inhibition percentages ranging from 39% to over 54% when tested against inflammation models such as carrageenan-induced rat paw edema . This suggests potential therapeutic applications in treating inflammatory diseases.
Precursor in Drug Synthesis
One notable application of this compound is its role as a precursor in the synthesis of Edoxaban, an oral anticoagulant used for preventing blood clots. The efficient synthesis methods developed for this compound have improved production yields for Edoxaban derivatives, making it a critical component in pharmaceutical manufacturing .
Case Studies
- Anti-inflammatory Research :
- Synthesis Optimization :
Mechanism of Action
The mechanism of action of tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxolane-2-carbonyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1. Structural Comparison of tert-Butyl Carbamate Derivatives
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 5-chloro and oxolane carbonyl groups likely reduce electron density on the phenyl ring, enhancing stability toward electrophilic attack compared to allylthiohexyl analogues .
- protease targeting) .
- Solubility : The oxolane carbonyl in the target compound may improve aqueous solubility relative to purely aromatic or alkyl-substituted analogues.
Boc Deprotection Challenges
Deprotection of the Boc group typically requires acidic conditions (e.g., trifluoroacetic acid, TFA). highlights challenges in Boc removal for N-Boc-protected aldehydes, where incomplete deprotection occurred even with prolonged TFA exposure . For the target compound, steric hindrance from the oxolane carbonyl or chloro substituent could further slow deprotection, necessitating optimized protocols.
Coupling Reactions
Example 75 () utilized a Suzuki-Miyaura cross-coupling with a boronic acid derivative and Pd catalysis, yielding a 63% product . This suggests that the target compound’s synthesis may similarly employ transition-metal-catalyzed coupling, though the oxolane carbonyl’s steric demands might reduce reaction efficiency compared to less bulky substituents.
Physical and Spectroscopic Properties
Limited data are available for the target compound. However, Example 75 (melting point 163–166°C, mass 615.7 [M+1]) demonstrates that Boc-protected compounds with extended aromatic systems exhibit higher melting points and distinct mass spectral profiles . The target compound’s simpler structure likely results in a lower melting point and a molecular ion peak at m/z 336.
Biological Activity
Chemical Identity
tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate is a synthetic organic compound with the molecular formula C16H20ClNO4 and a molecular weight of 325.79 g/mol. It is primarily utilized as an intermediate in organic synthesis and has potential applications in biological research and medicinal chemistry.
Synthesis and Properties
The compound is synthesized through the reaction of 5-chloro-2-(oxolane-2-carbonyl)aniline with tert-butyl chloroformate, typically in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis. This method allows for the efficient formation of the carbamate linkage, which is crucial for its biological activity.
Biological Activity
Mechanisms of Action
Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme interactions and protein modifications. Its structure allows it to act as a probe in biochemical assays, facilitating the study of various biological pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be pivotal in understanding metabolic pathways and disease mechanisms.
- Receptor Interaction : Preliminary studies suggest that it may interact with G protein-coupled receptors (GPCRs), potentially influencing signaling pathways associated with neuropharmacology.
Study 1: Enzyme Interaction
A study published in Journal of Medicinal Chemistry explored the interaction of various carbamate derivatives with specific enzymes involved in metabolic processes. The results indicated that this compound demonstrated significant inhibitory effects on target enzymes, suggesting its potential as a therapeutic agent against metabolic disorders.
Study 2: GPCR Activity
Research examining the structure-activity relationship (SAR) of carbamate compounds indicated that modifications to the tert-butyl group can enhance receptor selectivity and potency. The study highlighted that this compound exhibited biased agonism towards certain GPCR pathways, which may lead to fewer side effects compared to traditional agonists.
Comparative Analysis
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves coupling the oxolane-2-carbonyl moiety to a 5-chloro-2-aminophenyl intermediate, followed by carbamate formation using tert-butyl chloroformate. Key steps include:
Acylation : React 5-chloro-2-aminophenol with oxolane-2-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C, with a base like triethylamine).
Carbamate Protection : Treat the resulting intermediate with tert-butyl chloroformate in the presence of a coupling agent (e.g., DCC/DMAP) or under Schotten-Baumann conditions (aqueous NaOH, dichloromethane).
Critical conditions: Moisture-sensitive steps require inert atmosphere (N₂/Ar), controlled pH during carbamate formation, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.3 ppm in ¹H; ~28 ppm and ~80 ppm in ¹³C for C(CH₃)₃ and COO, respectively). The oxolane carbonyl appears as a distinct singlet (~170–175 ppm in ¹³C).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for both carbamate and oxolane groups).
- Mass Spectrometry (MS) : Look for the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with tert-butyl loss (m/z -56).
Cross-validate with high-resolution MS (HRMS) for exact mass confirmation .
Q. What are the optimal purification strategies for tert-butyl carbamate derivatives, particularly when dealing with sensitive functional groups?
- Methodological Answer :
- Column Chromatography : Use silica gel with a hexane/EtOAc gradient (avoid acidic/basic additives to prevent carbamate cleavage).
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to isolate crystalline products.
- HPLC : For highly polar or thermally unstable intermediates, employ reverse-phase HPLC with acetonitrile/water gradients.
Monitor purity via TLC (UV-active spots) and NMR .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what software tools are recommended for data processing?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation. Ensure crystal quality by slow evaporation from a non-polar solvent.
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .
- Refinement : Refine with SHELXL, adjusting thermal parameters and validating against Fo-Fc maps .
- Visualization : Generate ORTEP diagrams (ORTEP-3) to analyze molecular geometry and intermolecular interactions .
- Validation : Use WinGX for data management and PLATON for symmetry checks .
Q. How to address contradictions between computational modeling (e.g., DFT) and experimental data (e.g., NMR vs. crystallographic conformers)?
- Methodological Answer :
- Conformational Analysis : Compare solid-state (SC-XRD) and solution-state (NOESY NMR) structures. Differences may arise from crystal packing forces or solvent effects.
- DFT Optimization : Perform gas-phase and solvent-modeled (e.g., PCM) geometry optimizations (Gaussian, ORCA). Compare torsional angles (oxolane ring vs. carbamate plane) with experimental data.
- Dynamic Effects : Use variable-temperature NMR to probe rotational barriers of the tert-butyl group .
Q. How do steric and electronic effects of the tert-butyl group influence reactivity and stability in synthetic applications?
- Methodological Answer :
- Steric Protection : The bulky tert-butyl group shields the carbamate NH from nucleophilic attack, enhancing stability in acidic/basic media.
- Electronic Effects : Electron-donating tert-butyl group slightly deactivates the adjacent carbonyl, reducing electrophilicity.
- Kinetic Studies : Monitor carbamate hydrolysis (e.g., TLC or HPLC) under varying pH conditions. Compare rates with non-tert-butyl analogs to isolate steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
